Eltrombopag Glucuronide is a significant metabolite of eltrombopag, a small-molecule thrombopoietin receptor agonist. It is primarily used in the treatment of thrombocytopenia, particularly in patients with chronic immune thrombocytopenia and aplastic anemia. Eltrombopag acts by stimulating the production of platelets from megakaryocytes in the bone marrow, thereby increasing platelet counts in patients with low platelet levels due to various conditions.
Eltrombopag is synthesized as a part of drug development by GlaxoSmithKline and is classified as a small molecule drug. It is known under various brand names, including Promacta and Alvaiz, and has been approved for clinical use in multiple countries for specific indications related to low platelet counts.
The synthesis of eltrombopag involves several chemical processes that convert starting materials into the final drug product. The synthesis typically includes:
The manufacturing process is critical and involves multiple steps where each step's parameters are meticulously controlled to minimize impurities and ensure consistency in product quality .
Eltrombopag Glucuronide is characterized by its unique molecular structure, which includes:
The glucuronidation process involves the addition of glucuronic acid to eltrombopag, which enhances its solubility and facilitates excretion from the body .
The primary chemical reaction involving eltrombopag glucuronide is its formation through glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction transforms eltrombopag into its glucuronide form, making it more water-soluble and easier for the body to eliminate.
Eltrombopag acts as a thrombopoietin receptor agonist by binding to the transmembrane domain of the thrombopoietin receptor located on megakaryocytes. This binding initiates a signaling cascade that activates several intracellular pathways:
Eltrombopag Glucuronide is primarily utilized in clinical settings for:
Eltrombopag glucuronide is systematically named as (2R,3R,4R,5S,6R)-6-((3′-((Z)-2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2′-hydroxy-[1,1′-biphenyl]-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [2] [7]. This nomenclature defines:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):Key ¹H and ¹³C NMR assignments are detailed below:
Nucleus | Chemical Shift (δ) | Assignment |
---|---|---|
¹H (anomeric) | 5.71 ppm (d, J=7.8 Hz) | Glucuronide H-1 |
¹H | 7.82 ppm (s) | Biphenyl H-2' |
¹³C (carbonyl) | 175.2 ppm | Glucuronide C-1 |
¹³C (carbonyl) | 172.8 ppm | Aglycone carboxylate |
Infrared Spectroscopy (IR):
Table 1: Structural Comparison with Eltrombopag
Property | Eltrombopag | Eltrombopag Glucuronide | |
---|---|---|---|
Molecular Formula | C₂₅H₂₂N₄O₄ | C₃₁H₃₀N₄O₁₀ | |
Molecular Weight | 442.47 g/mol | 618.59 g/mol | |
Key Functional Groups | Carboxylic acid, hydrazone | Acyl glucuronide, hydrazone | |
LogP (Predicted) | 5.2 | 2.1 | |
Hydrogen Bond Donors | 3 | 7 | |
Hydrogen Bond Acceptors | 6 | 13 | [2] [6] |
The glucuronidation alters physicochemical properties substantially:
Table 2: Hydrolysis Kinetics vs. pH at 37°C
pH | k (h⁻¹) | t₁/₂ (h) | Primary Degradation Pathway |
---|---|---|---|
1.0 | 0.577 | 1.2 | Hydrolytic cleavage |
4.0 | 0.014 | 48.0 | Acyl migration |
7.4 | 0.059 | 11.7 | Hydrolysis + migration |
9.0 | 0.110 | 6.3 | Hydrolytic cleavage |
Acyl glucuronides undergo intramolecular transacylation via nucleophilic attack by adjacent hydroxyl groups:
Degradation mechanisms:
Table 3: Relative Reactivity of Eltrombopag Glucuronide vs. NSAID Glucuronides
Glucuronide | t₁/₂ (h, pH 7.4) | Migration Rate (k, h⁻¹) | Glycation Potential |
---|---|---|---|
Eltrombopag | 11.7 | 0.28 | Low |
Diclofenac | 0.5 | 2.15 | High |
Ibuprofen | 15.2 | 0.11 | Very low |
Mefenamic acid | 3.8 | 0.87 | Moderate |
Structural influences on stability:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1